molecular formula C55H80N10O21S4 B12787957 3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol CAS No. 72987-23-6

3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol

Cat. No.: B12787957
CAS No.: 72987-23-6
M. Wt: 1345.5 g/mol
InChI Key: OAUWIDSNLFIYLS-UHFFFAOYSA-N
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Description

3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the sulfonation of naphthalene to introduce sulfonic acid groups. This is typically achieved using oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent . The diazenyl linkages are introduced through azo coupling reactions, which involve the reaction of diazonium salts with aromatic compounds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and enzymes. The diazenyl linkages can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple sulfonic acid groups and diazenyl linkages makes this compound unique. These functional groups contribute to its high reactivity and potential for diverse applications in various fields .

Properties

CAS No.

72987-23-6

Molecular Formula

C55H80N10O21S4

Molecular Weight

1345.5 g/mol

IUPAC Name

3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol

InChI

InChI=1S/C35H28N6O13S4.4C5H13NO2/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;4*1-6(2-4-7)3-5-8/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);4*7-8H,2-5H2,1H3

InChI Key

OAUWIDSNLFIYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO

Origin of Product

United States

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